molecular formula C20H13FN2OS B2870404 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide CAS No. 477325-97-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide

Cat. No. B2870404
CAS RN: 477325-97-6
M. Wt: 348.4
InChI Key: XBBFURJYKKMGMK-UHFFFAOYSA-N
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Description

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide” is a compound that contains a benzamide group, a fluorine atom, and a dihydroacenaphtho[5,4-d]thiazol-8-yl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide group, a fluorine atom, and a dihydroacenaphtho[5,4-d]thiazol-8-yl group would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is subjected. The presence of a benzamide group, a fluorine atom, and a dihydroacenaphtho[5,4-d]thiazol-8-yl group suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a benzamide group, a fluorine atom, and a dihydroacenaphtho[5,4-d]thiazol-8-yl group would likely contribute to its solubility, stability, and reactivity .

properties

IUPAC Name

3-fluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-14-5-1-4-13(9-14)19(24)23-20-22-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)25-20/h1-6,9-10H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFURJYKKMGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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